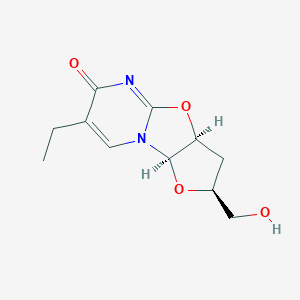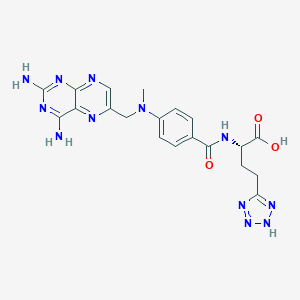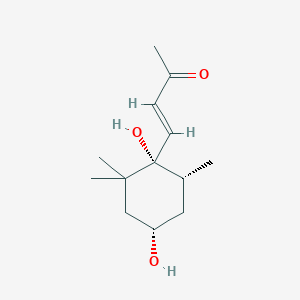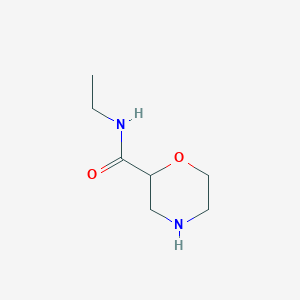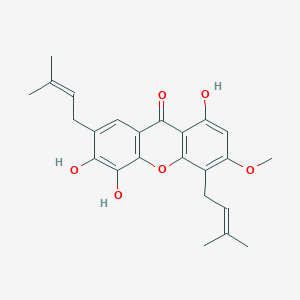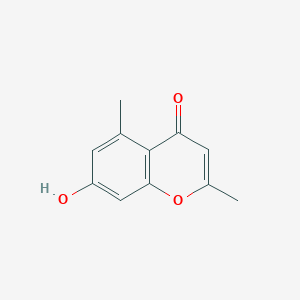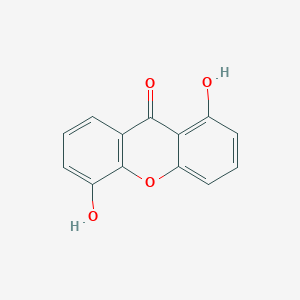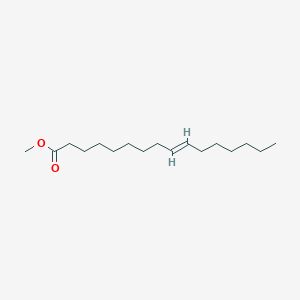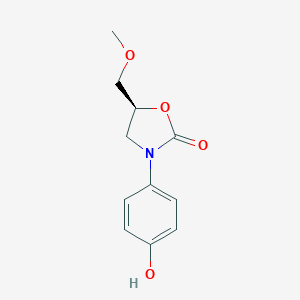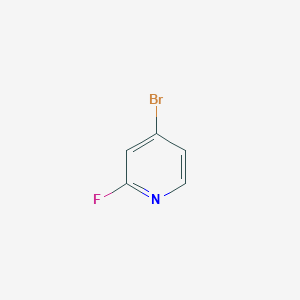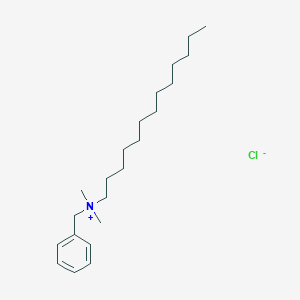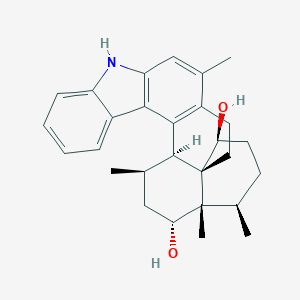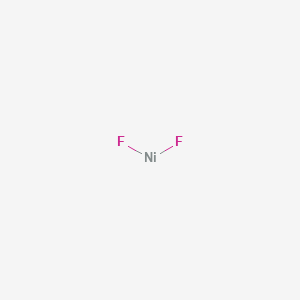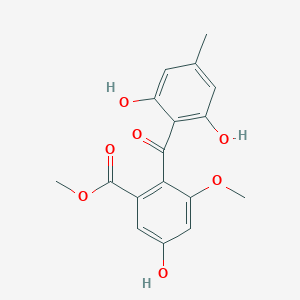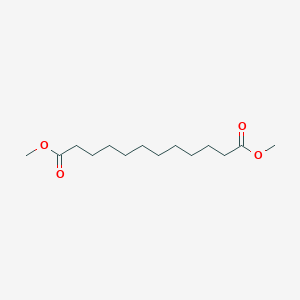
Dimethyl dodecanedioate
Übersicht
Beschreibung
Dimethyl dodecanedioate, also known as Dimethyl decamethylenedicarboxylate, is a white solid with a molecular formula of C14H26O4 . It is mainly used in flavors and fragrances, pharmaceutical intermediates, etc .
Molecular Structure Analysis
The molecular structure of Dimethyl dodecanedioate is represented by the formula C14H26O4 . The IUPAC Standard InChI is InChI=1S/C14H26O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-12H2,1-2H3 .Physical And Chemical Properties Analysis
Dimethyl dodecanedioate is a white solid . Its molecular weight is 258.35 . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Alternative Fuel Applications
Dimethyl dodecanedioate, under its alias dimethyl ether (DME), has garnered attention as an environmentally friendly alternative to traditional diesel fuel in compression ignition engines. Notable advantages include its excellent atomization and vaporization characteristics, leading to reduced emissions of NOx, HC, CO, and particularly PM, thanks to its molecular structure. High exhaust gas recirculation rates can be used in DME engines to further lower NOx emissions without increasing soot emissions, as DME combustion is practically soot-free. The usage of DME necessitates modifications in injector design, fuel feed pumps, high-pressure injection pumps, and a meticulous design of combustion system components including sealing materials. Research is ongoing to enhance DME's calorific value and engine durability, given its low lubricity, and to devise methods to decrease NOx emissions for its broader application in diesel vehicles (Park & Lee, 2014).
Electrochemical Valorisation of CO2
Dimethyl dodecanedioate has been spotlighted in research focused on the electrochemical valorisation of captured CO2. It's an integral part of processes aiming to recycle CO2 into valuable compounds, offering a promising avenue to recycle CO2 and simultaneously store electricity from intermittent renewable sources. Dimethyl carbonate, among other products, has been a focal point of this research. The development of electrochemical processes involving dimethyl dodecanedioate showcases its potential in transforming CO2 into valuable products while mitigating its environmental impact (Alvarez-Guerra et al., 2015).
Fuel Cell Development
Research into alternative fuels has spotlighted dimethyl dodecanedioate, particularly in the development of portable fuel cell devices. New electrocatalysts have been developed for efficient dimethyl dodecanedioate (DME) oxidation. Studies encompass the preparation and performance of membrane electrode assemblies (MEAs), the influence of fuel cell operation conditions, and the mechanisms occurring at the anode and cathode. This body of work underlines the potential of dimethyl dodecanedioate in enhancing the power output of direct DME fuel cells and its broader implications in sustainable energy solutions (Serov & Kwak, 2009).
Interactions in Solvent Systems
Dimethyl dodecanedioate's role extends into the realm of solvent systems, where its interactions with cosolvents, particularly through hydrogen bonding and van der Waals forces, are of significant interest. These interactions have profound implications on the microscopic dissolution properties and macroscopic solution behavior of the solvent systems. Analyzing the molecular structure of dimethyl dodecanedioate and its interactions with cosolvents has provided insights into the nature of these interactions and a better understanding of the solution behaviors observed in practical systems (Kiefer et al., 2011).
Eigenschaften
IUPAC Name |
dimethyl dodecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMOTZDBVPMOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074390 | |
| Record name | Dimethyl dodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl dodecanedioate | |
CAS RN |
1731-79-9 | |
| Record name | 1,12-Dimethyl dodecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedioic acid, 1,12-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl dodecanedioate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanedioic acid, 1,12-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl dodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl dodecanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



